molecular formula C7H6ClN3 B8502625 2-Chloro-3,5-diaminobenzonitrile

2-Chloro-3,5-diaminobenzonitrile

Cat. No.: B8502625
M. Wt: 167.59 g/mol
InChI Key: JNRZRTXBIBNNFS-UHFFFAOYSA-N
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Description

2-Chloro-3,5-diaminobenzonitrile is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

3,5-diamino-2-chlorobenzonitrile

InChI

InChI=1S/C7H6ClN3/c8-7-4(3-9)1-5(10)2-6(7)11/h1-2H,10-11H2

InChI Key

JNRZRTXBIBNNFS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)Cl)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 19- gm. (0.86 mole) of stannous chloride dihydrate in 475 ml. of concentrated hydrochloric acid is added 27.5 gm. (0.12 mole) of 2-chloro-3,5-dinitrobenzonitrile. The temperature rises to 84° and a solution occurs. The mixture is allowed to cool to room temperature, placed in an ice-bath, cooled to 0° and a cold 50% sodium hydroxide solution is added, with cooling, until the mixture is strongly basic. The gelatinous precipitate is removed by filtration. The precipitate is washed thoroughly (4 times) with portions of ethyl acetate. The combined ethyl acetate washes are used to extract the aqueous filtrate. The combined ethyl acetate extracts are dried over anhydrous MgSO4 and the solvent removed by distillation. The residue is recrystallized for ethanol. There is obtained 11.30 gm. (56%) of colorless needles melting at 181°-82°.
[Compound]
Name
stannous chloride dihydrate
Quantity
0.86 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.12 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
colorless needles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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